2,6-dichloro-1H-purine
Description
Historical Context of Halogenated Purine (B94841) Analog Research
The exploration of purine analogs in scientific research has a rich history, rooted in the desire to understand and manipulate nucleic acid metabolism for therapeutic purposes. researchgate.net The foundational work in this area can be traced back to the mid-20th century, with pioneers like George Hitchings and Gertrude Elion conducting systematic studies into how both normal and cancerous cells metabolize purines. researchgate.net Their research, which ultimately led to a Nobel Prize, aimed to disrupt the purine pathway to inhibit DNA synthesis and cell replication, leading to the development of landmark drugs such as 6-mercaptopurine. researchgate.net
This early success spurred further investigation into modifying the purine scaffold, and halogenated purine analogs soon emerged as a particularly promising class of compounds. A significant milestone in this field was the synthesis of cladribine (B1669150) (2-chloro-2'-deoxyadenosine or 2-CdA) in the 1970s. umlub.pl The strategic placement of a chlorine atom at the 2-position of the deoxyadenosine (B7792050) ring rendered the molecule resistant to degradation by the enzyme adenosine (B11128) deaminase (ADA), enhancing its therapeutic potential. umlub.pl This innovation paved the way for the development of other halogenated purine analogs, such as fludarabine, which features a fluorine atom at the 2-position of an arabinofuranosyladenine ring. umlub.plmdpi.com The development of these compounds highlighted the critical role that halogenation could play in modulating the biological activity of purine nucleosides, establishing a new frontier in the quest for novel therapeutics for cancer and autoimmune diseases. umlub.plmdpi.com
Significance as a Versatile Synthetic Intermediate in Purine Chemistry
The utility of 2,6-dichloro-1H-purine in synthetic chemistry stems from the differential reactivity of its two chlorine atoms, which allows for selective substitution at the C6 and C2 positions. arkat-usa.org The chlorine at the C6 position is more electrophilic and therefore more susceptible to nucleophilic substitution than the chlorine at the C2 position. arkat-usa.org This characteristic enables chemists to introduce a variety of functional groups in a stepwise and controlled manner, making it a highly valuable building block for creating diverse libraries of purine derivatives.
Research has extensively demonstrated the versatility of this compound in the synthesis of novel compounds with potential therapeutic applications. For instance, it serves as a key starting material for producing 2,6,9-trisubstituted purines and 2,6-diamino-substituted purines, which have been investigated for their anticancer properties. arkat-usa.orgnih.gov The synthesis of these compounds often involves a regioselective nucleophilic substitution at the C6 position, followed by a subsequent substitution at the C2 position. arkat-usa.orgnih.gov
Furthermore, this compound is instrumental in modern cross-coupling reactions. It can be used in iron- and palladium-catalyzed reactions to synthesize 2-substituted 6-methylpurines. nih.govacs.org These reactions showcase the ability to form new carbon-carbon bonds at the purine core, significantly expanding the range of accessible derivatives. For example, a regioselective reaction with one equivalent of methylmagnesium chloride under iron catalysis yields 2-chloro-6-methylpurines. nih.govacs.org
The compound is also a crucial precursor in the synthesis of modified nucleosides. Through glycosylation, this compound can be coupled with sugar moieties to form 2,6-dichloropurine (B15474) nucleosides. d-nb.info These intermediates are then used to create analogs of important antiviral and anticancer drugs like cladribine and clofarabine. d-nb.info The process involves chemoselective amination at the C6 position, followed by further modifications. d-nb.info
The reactivity of this compound also extends to the formation of other heterocyclic systems. It can be converted to 2,6-diazidopurines, which are versatile intermediates for synthesizing 2-amino-6-triazolylpurine derivatives through "click chemistry" (CuAAC reaction). beilstein-journals.org This highlights its role in accessing a broad spectrum of purine-based compounds with diverse functionalities and potential biological activities.
Table of Synthetic Applications of this compound
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 2,6-dichloropurine | Propanolamine, DIPEA, n-BuOH; then ArNH2, TMSCl, n-BuOH | 2,6-diamino-substituted purines | arkat-usa.org |
| 2,6-dichloropurine | Arylpiperazines, n-BuOH | 2,6,9-trisubstituted purines | nih.gov |
| 9-substituted 2,6-dichloropurines | MeMgCl, Fe(acac)3 | 2-chloro-6-methylpurines | nih.govacs.org |
| 9-substituted 2,6-dichloropurines | Me3Al, Pd(PPh3)4 | 2,6-dimethylpurines | acs.org |
| 2,6-dichloropurine | 3'-fluororibose intermediate | 2,6-dichloropurine nucleosides | d-nb.info |
| N(9)-alkylated 2,6-dichloropurine | NaN3; then secondary amines; then CuAAC reaction | N(9)-alkylated 2-amino-6-triazolylpurines | beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-1H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dichloro 1h Purine
Classical Synthesis Routes
Traditional methods for synthesizing 2,6-dichloro-1H-purine have historically relied on the chlorination of readily available purine (B94841) precursors. These routes, while foundational, often present challenges such as harsh reaction conditions and modest yields. acs.org
Chlorination of Xanthine (B1682287) (2,6-dihydroxypurine) with Phosphorus Oxychloride
One of the earliest and most direct methods for preparing this compound involves the chlorination of xanthine. acs.orgchemicalbook.com This reaction is typically carried out using phosphorus oxychloride (POCl3) as both the chlorinating agent and the solvent. guidechem.comacs.org The process often requires high temperatures, sometimes in a sealed tube, to drive the conversion. acs.org The addition of a tertiary amine, such as N,N-dimethylaniline, is a common practice in the chlorination of hydroxypurines; however, this approach has not been successful for the synthesis of 2,6-dichloropurine (B15474) from xanthine. acs.org An alternative approach involves the addition of water to phosphorus oxychloride, which is believed to form pyrophosphoryl chloride in situ, facilitating the chlorination at high temperatures within a sealed tube. acs.org However, the scalability of this method for industrial production is limited. acs.org
A specific laboratory-scale procedure involves heating a mixture of xanthine and phosphorus oxychloride in the presence of pyridine (B92270) in a pressurized flask at 180°C for 5 hours, yielding the target compound in 33% after workup. guidechem.com
Table 1: Classical Synthesis of 2,6-Dichloropurine from Xanthine
| Reactants | Reagents | Conditions | Yield |
| Xanthine | Phosphorus Oxychloride, Pyridine | 180°C, 5 hours | 33% |
| Xanthine | Phosphorus Oxychloride, Water | High Temperature, Sealed Tube | Not specified |
Chlorination of Hypoxanthine (B114508) or its N-Oxides with Phosphorus Oxychloride
Another established route to this compound involves the chlorination of hypoxanthine or its N-oxide derivatives. acs.orgchemicalbook.com Treating hypoxanthine with phosphorus oxychloride in the presence of N,N-dimethylaniline can produce 6-chloropurine (B14466), a related but distinct compound. researchgate.net
A more direct conversion to the desired 2,6-dichloro-product is achieved by starting with hypoxanthine 1-N-oxide. This substrate, when reacted with phosphorus oxychloride in the presence of an organic base like N,N-dimethylaniline, yields 2,6-dichloropurine. guidechem.comoup.com The reaction typically proceeds under reflux conditions for several hours. guidechem.com For instance, suspending hypoxanthine 1-N-oxide in a mixture of phosphorus oxychloride and N,N-dimethylaniline and refluxing for 3 hours gives 2,6-dichloropurine in 28% yield after purification. guidechem.com The presence of the organic base is crucial, with different bases leading to varying yields. oup.com
Table 2: Synthesis of 2,6-Dichloropurine from Hypoxanthine Derivatives
| Starting Material | Reagents | Conditions | Yield |
| Hypoxanthine 1-N-Oxide | Phosphorus Oxychloride, N,N-Dimethylaniline | Reflux, 3 hours | 28% |
Chlorination of 2-Amino-6-chloropurine (B14584) with Chlorine Sources and Diazotizing Agents
A different classical approach utilizes 2-amino-6-chloropurine as the starting material. This method involves a diazotization reaction to replace the amino group with a chloro group. The process entails treating 2-amino-6-chloropurine with a chlorine source in the presence of a diazotizing agent. google.com For example, reacting 2-amino-6-chloropurine with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (15-20°C) can produce 2,6-dichloropurine. google.com Another variation involves using glacial acetic acid, lithium chloride, and sodium nitrite at a slightly elevated temperature (50-55°C). google.com Non-aqueous diazotization methods have also been explored, employing reagents like tert-butyl nitrite or sodium nitrite in combination with antimony trihalides. nih.govacs.org
One specific protocol involves adding a solution of sodium nitrite to a mixture of 2-amino-6-chloropurine and 35% aqueous hydrochloric acid, with the reaction stirred at 15° to 20°C for one hour. google.com Another example describes the reaction of 2-amino-6-chloropurine with sodium nitrite in an ionic liquid, 1,3-dimethylimidazolium (B1194174) chloride, and concentrated hydrochloric acid at 10°C, achieving a high yield of 99.0%. chemicalbook.com
Table 3: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine
| Reagents | Conditions | Yield |
| Sodium Nitrite, Hydrochloric Acid | 15-20°C, 1 hour | Not specified |
| Sodium Nitrite, Lithium Chloride, Glacial Acetic Acid | 50-55°C, 4 hours | Not specified |
| Sodium Nitrite, 1,3-dimethylimidazolium chloride, Hydrochloric Acid | 10°C, 2 hours | 99.0% |
Optimized and Modern Synthesis Strategies
Recognizing the limitations of classical methods, significant research has focused on developing more efficient, scalable, and higher-yielding syntheses of this compound.
Conversion of Hypoxanthine 1-N-Oxide and Derivatives with Phosphoryl Chloride in the Presence of Organic Bases
Modern refinements to the synthesis from hypoxanthine 1-N-oxide have focused on optimizing the reaction conditions, particularly the choice of the organic base. researchgate.netoup.com Studies have shown that the yield of 2,6-dichloropurine is highly dependent on the nature of the amine used. oup.comgoogle.com For instance, using α-picoline or 2,4-lutidine as the base in the reaction of hypoxanthine 1-N-oxide with phosphoryl chloride can lead to significantly higher yields (84% and 80-93% respectively) compared to pyridine (34%) or diethylamine (B46881) (46%). google.com This highlights the importance of the steric and electronic properties of the organic base in facilitating the chlorination. oup.com The reaction is typically performed under reflux conditions. google.com
This methodology has also been successfully applied to the synthesis of the corresponding nucleoside, 9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine, from 2′,3′,5′-tri-O-acetylinosine 1-N-oxide. oup.com
Table 4: Optimized Synthesis from Hypoxanthine 1-N-Oxide with Various Organic Bases
| Organic Base | Yield of 2,6-Dichloropurine |
| Pyridine | 34% |
| Diethylamine | 46% |
| 2,4-Lutidine | 80-93% |
| α-Picoline | 84% |
Direct Chlorination of Xanthine with Phosphorus Oxychloride and Weak Nucleophilic Organic Bases (e.g., amidine, guanidine (B92328) base, Proton-Sponge)
A significant advancement in the synthesis of this compound from xanthine involves the use of weak nucleophilic organic bases in conjunction with phosphorus oxychloride. acs.orgresearchgate.netacs.org This approach has proven to be a facile and industrially viable process. researchgate.netresearchgate.net Unlike traditional methods that struggle with this conversion, the addition of bases such as amidines (e.g., DBU - 1,8-diazabicyclo[5.4.0]undec-7-ene), guanidines (e.g., TMG - 1,1,3,3-tetramethylguanidine), or a Proton-Sponge (1,8-bis(dimethylamino)naphthalene) facilitates the direct chlorination of xanthine in high yields. acs.org
The choice of base and its molar ratio to xanthine significantly impacts the reaction's success. acs.org For example, when DBU is used, the yield of 2,6-dichloropurine can be optimized by adjusting the molar ratio of DBU to xanthine. acs.org This method avoids the need for high-pressure sealed tubes and offers a more practical route for large-scale production. acs.org
Table 5: Effect of Weak Nucleophilic Organic Bases on the Chlorination of Xanthine
| Base | Yield of 2,6-Dichloropurine |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | High (specific yield depends on molar ratio) |
| TMG (1,1,3,3-tetramethylguanidine) | High |
| Proton-Sponge (1,8-bis(dimethylamino)naphthalene) | High |
Multi-step Syntheses from Barbituric Acid Derivatives or 2,4-Dichloro-5,6-diaminopyrimidine
The construction of the this compound ring system can be achieved through multi-step sequences starting from either barbituric acid derivatives or 2,4-dichloro-5,6-diaminopyrimidine. chemicalbook.comgoogle.com These methods, while effective, are often characterized by their lengthy procedures. google.com
One established route involves a four-step synthesis commencing with a barbituric acid derivative. google.com Although this method provides a pathway to the target molecule, it is noted to be a lengthy process. google.com Similarly, the cyclization of 2,4-dichloro-5,6-diaminopyrimidine has been employed for the synthesis of 2,6-dichloropurine. google.com This approach is also considered to have long preparation steps and require complicated procedures. google.com
A notable example of a multi-step synthesis starting from a pyrimidine (B1678525) derivative is the Traube Synthesis, which is a widely used method for constructing the purine ring. This approach utilizes diaminopyrimidines which are condensed with a simple one-carbon fragment source to form the imidazole (B134444) portion of the purine ring. psu.edu
While these multi-step syntheses are foundational, their application in large-scale industrial production can be challenging due to the complexity and length of the processes. chemicalbook.com
Regioselective Synthesis Approaches
Regioselectivity is a critical aspect of purine chemistry, particularly when substitutions are desired at specific positions on the purine ring. niscpr.res.in In the context of this compound, regioselective reactions are often employed to functionalize the C2 or C6 positions selectively.
One common regioselective approach involves the reaction of this compound with nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) has been shown to lead to the preferential substitution of the chlorine atom at the C6 position. researchgate.net This regioselectivity has been confirmed using advanced spectroscopic techniques such as Heteronuclear Multiple Bond Correlation (HMBC) NMR. researchgate.net
Further studies have demonstrated that the substitution of chlorine can be directed to either the C2 or C6 position based on the reaction conditions and the nature of the nucleophile. For example, some research indicates that amine substitution preferably occurs at the C6 chlorine of the pyrimidine ring in the purine structure. niscpr.res.in In contrast, other work has shown that under certain conditions, substitution of hydrazine can occur at the C2-Cl position. niscpr.res.in
The development of regioselective solid-phase synthesis methods has also contributed to the diversification of purine derivatives. These techniques allow for the controlled, sequential substitution of the chlorine atoms in this compound, enabling the creation of libraries of 2,6,8,9-tetrasubstituted purines. acs.orgacs.org
Below is a table summarizing a regioselective synthesis approach for a purine derivative starting from this compound:
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | Hydrazine hydrate | 6-Hydrazinyl-2-chloro-1H-purine | Not specified | researchgate.net |
Chemical Reactivity and Derivatization of 2,6 Dichloro 1h Purine
Nucleophilic Substitution Reactions (SNAr)
2,6-dichloro-1H-purine readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the synthesis of various biologically significant purine (B94841) analogues. arkat-usa.orgresearchgate.net The two chlorine atoms at the C-2 and C-6 positions serve as leaving groups, with their substitution by a range of nucleophiles being the key derivatization strategy.
A critical aspect of the chemistry of this compound is the regioselectivity of nucleophilic attack. The chlorine atom at the C-6 position is significantly more reactive towards nucleophiles than the chlorine at the C-2 position. arkat-usa.orgresearchgate.net This difference in reactivity is attributed to the C-6 position being more electron-deficient compared to the C-2 position. researchgate.net This inherent characteristic allows for a stepwise and controlled substitution, enabling the synthesis of asymmetrically substituted purines.
The greater electrophilicity of the C-6 carbon allows for the selective substitution of the C-6 chlorine atom under relatively mild conditions, leaving the C-2 chlorine intact. arkat-usa.orgresearchgate.net This initial substitution is a common first step in the synthesis of 2-chloro-6-substituted purine intermediates. researchgate.net For instance, the reaction with amines can be carried out selectively at this position by controlling the reaction temperature and solvent. arkat-usa.orgresearchgate.net The use of a base, such as diisopropylethylamine (DIPEA), in a solvent like n-butanol at around 70°C facilitates this selective amination. arkat-usa.orgresearchgate.net
Following the selective substitution at the C-6 position, the remaining chlorine atom at the C-2 position can be displaced by another nucleophile. This second substitution typically requires more forcing conditions, such as higher temperatures (e.g., 120°C) and often acid catalysis. arkat-usa.orgresearchgate.netresearchgate.net Trimethylsilyl (B98337) chloride (TMSCl) is sometimes used as a catalyst for the substitution of the C-2 chlorine by aromatic amines. arkat-usa.orgresearchgate.net This stepwise approach provides a reliable pathway to 2,6-disubstituted purines, where the substituents at the C-2 and C-6 positions can be different. arkat-usa.orgresearchgate.netresearchgate.net
The reaction of this compound with a diverse range of amine nucleophiles is a well-established method for generating libraries of aminopurine derivatives. arkat-usa.orgresearchgate.netresearchgate.net The differential reactivity of the two chlorine atoms allows for the synthesis of a wide variety of N2,N6-disubstituted purines.
Both primary and secondary alkylamines react with this compound. The initial, more facile reaction occurs at the C-6 position. For example, cyclohexylamine (B46788) has been shown to react selectively at C-6 in n-pentanol or n-butanol at 70°C to yield the corresponding 2-chloro-6-(cyclohexylamino)purine in good yield. arkat-usa.orgresearchgate.net Similarly, morpholine, a secondary amine, reacts regioselectively at the C-6 position in the presence of a base. researchgate.netasianpubs.org The subsequent reaction at the C-2 position with an alkylamine can then be carried out to produce N2,N6-dialkylaminopurines. researchgate.net
Table 1: Reaction of this compound with Alkylamine Nucleophiles
| Amine Nucleophile | Position of Substitution | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexylamine | C-6 | n-Pentanol, 70°C, 4h | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 76 | arkat-usa.org |
| Propanolamine | C-6 | DIPEA, n-BuOH, 70°C, 4h | 3-((2-Chloro-9H-purin-6-yl)amino)propan-1-ol | 64 | arkat-usa.org |
| Morpholine | C-6 | DIPEA, n-BuOH, 80°C, 2h | 2-Chloro-6-morpholino-9H-purine | 89 | researchgate.netasianpubs.org |
Aromatic amines also react with this compound, typically in a stepwise manner. The substitution of the C-6 chlorine can be achieved first. The subsequent substitution of the less reactive C-2 chlorine with an aromatic amine often requires acid catalysis, for instance, with a few drops of trimethylsilyl chloride (TMSCl) in n-butanol at elevated temperatures (around 120°C). arkat-usa.orgresearchgate.net This methodology has been successfully applied to synthesize a range of 2-(arylamino)-6-(alkylamino)purines. researchgate.net
Table 2: Subsequent Reaction of 2-Chloro-6-substituted Purines with Aromatic Amines
| Starting Material | Aromatic Amine | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | p-Anisidine | TMSCl, n-BuOH, 120°C, 14h | N2-(4-methoxyphenyl)-N6-cyclohexyl-9H-purine-2,6-diamine | 70 (over 2 steps) | arkat-usa.org |
| 3-((2-Chloro-9H-purin-6-yl)amino)propan-1-ol | 4-Morpholinoaniline | TMSCl, n-BuOH, 120°C, 14h | 3-((2-((4-Morpholinophenyl)amino)-9H-purin-6-yl)amino)propan-1-ol | 84 | arkat-usa.org |
| 3-((2-Chloro-9H-purin-6-yl)amino)propan-1-ol | p-Anisidine | TMSCl, n-BuOH, 120°C, 14h | 3-((2-((4-Methoxyphenyl)amino)-9H-purin-6-yl)amino)propan-1-ol | 77 | arkat-usa.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-Catalyzed Reactions
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig type)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of aryl amines from aryl halides. wikipedia.org In the context of this compound, this methodology provides a powerful tool for the selective introduction of amino groups at the C2 and C6 positions, leading to the synthesis of various 2,6-disubstituted purine derivatives.
The synthesis of 2,6-diamino-substituted purines can be achieved from 2,6-dichloropurine (B15474) through two sequential selective nucleophilic substitution reactions. researchgate.net The first substitution typically occurs selectively at the more reactive C6 position, followed by a second substitution at the C2 position. researchgate.net The development of bidentate phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has been crucial for the successful coupling of primary amines. wikipedia.org The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine product. libretexts.org
A practical, one-pot synthesis of 2-arylamino-6-alkylaminopurines from 2,6-dichloropurine has been developed. researchgate.net This method involves a base-assisted substitution of the 6-chloro substituent with an alkylamine, followed by a trimethylsilyl chloride-catalyzed displacement of the 2-chloro group with an aromatic amine. researchgate.net This approach highlights the tunability of the Buchwald-Hartwig amination for constructing diverse purine libraries.
Table 1: Examples of Buchwald-Hartwig Amination with 2,6-Dichloropurine Derivatives
| Starting Material | Amine | Catalyst System | Product | Reference |
| 2,6-Dichloropurine | Cyclobutylamine | Base-assisted | 6-Cyclobutylamino-2-chloropurine | researchgate.net |
| 6-Cyclobutylamino-2-chloropurine | N-Methyl-4-aminophenylacetamide | Trimethylsilyl chloride-catalyzed | N-[4-(6-cyclobutylamino-9H-purin-2-ylamino)-phenyl]-N-methyl acetamide | researchgate.net |
| Aryl Halides | Primary or Secondary Amines | Palladium/Phosphine Ligand | Aryl Amines | organic-chemistry.org |
This table provides illustrative examples of the Buchwald-Hartwig amination reaction and is not exhaustive.
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. nih.gov In the case of purine derivatives, this strategy allows for the introduction of aryl groups directly onto the purine core, most commonly at the C8 position. nih.govnih.govresearchgate.net
Research has demonstrated the successful C8-H direct arylation of purine derivatives immobilized on a solid support. nih.govresearchgate.net The process begins with the regioselective substitution of the C6-chloro group of 2,6-dichloropurine with a polymer-supported amine. nih.govresearchgate.net Following N9-alkylation and substitution at the C2 position, the C8-H arylation is carried out using various aryl bromides and iodides, affording 2,6,8,9-tetrasubstituted purines in good purity. nih.govresearchgate.net The reaction is typically catalyzed by a palladium catalyst in the presence of a copper(I) salt and a base like cesium carbonate. nih.gov This methodology has also been applied to the synthesis of 2,6,8-trisubstituted purines. nih.govresearchgate.net
The direct C-H arylation of purines offers a streamlined approach to complex, multi-substituted purine scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net
Iron-Catalyzed Cross-Coupling Reactions (e.g., with Grignard Reagents)
Iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally friendly alternative to palladium-catalyzed methods. google.comgoogle.com These reactions have been successfully applied to the selective functionalization of 2,6-dichloropurine derivatives.
Specifically, the iron-catalyzed cross-coupling of 9-substituted or protected 2,6-dichloropurines with methylmagnesium chloride (a Grignard reagent) allows for the regioselective synthesis of 2-chloro-6-methylpurines in good yields. google.comgoogle.comnih.gov The reaction demonstrates a remarkable selectivity for the C6 position over the C2 position when one equivalent of the Grignard reagent is used. nih.gov Interestingly, using an excess of the methylmagnesium chloride (3 equivalents) or switching to a palladium-catalyzed reaction with trimethylaluminum (B3029685) leads to the formation of 2,6-dimethylpurines. nih.gov
The resulting 2-chloro-6-methylpurines can be further functionalized. For example, they can undergo a subsequent Suzuki cross-coupling reaction with phenylboronic acid to yield 6-methyl-2-phenylpurines. nih.gov These iron-catalyzed reactions have been successfully performed on a variety of substrates, including those with benzyl (B1604629) and tetrahydropyranyl (THP) protecting groups, as well as on acyl-protected ribosides and 2-deoxyribosides. nih.gov
Table 2: Iron-Catalyzed Cross-Coupling of 2,6-Dichloropurine Derivatives
| Starting Material | Grignard Reagent (Equivalents) | Catalyst | Product | Reference |
| 9-Substituted 2,6-Dichloropurine | Methylmagnesium chloride (1) | Iron catalyst | 9-Substituted 2-chloro-6-methylpurine | nih.gov |
| 9-Substituted 2,6-Dichloropurine | Methylmagnesium chloride (3) | Iron catalyst | 9-Substituted 2,6-dimethylpurine | nih.gov |
This table illustrates the regioselectivity of the iron-catalyzed cross-coupling reaction based on the stoichiometry of the Grignard reagent.
Alkylation and N-Substitution Reactions
Alkylation and N-substitution reactions are fundamental transformations in purine chemistry, enabling the introduction of a wide range of substituents onto the nitrogen atoms of the purine ring. These modifications are crucial for modulating the biological activity and physicochemical properties of purine derivatives. The regioselectivity of these reactions, particularly the competition between N7 and N9 alkylation, is a key consideration in synthetic design.
Mitsunobu Reaction for N-9 Alkylation
The Mitsunobu reaction is a versatile and widely used method for the N-alkylation of purines, generally favoring the formation of the N-9 isomer. beilstein-journals.orgpharm.or.jpresearchgate.net This reaction involves the use of an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgpharm.or.jp
In the context of 2,6-dichloropurine, the Mitsunobu reaction provides a reliable route to N-9 alkylated products. For instance, the reaction of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate yields 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine as the major product (73% yield), with the N-7 benzylated congener formed in a much smaller amount (10% yield). pharm.or.jp Similarly, condensing 2,6-dichloropurine with 1-propanol (B7761284) via the Mitsunobu reaction affords the N-9 propyl derivative. researchgate.net Although the Mitsunobu reaction is a powerful tool for achieving N-9 alkylation, the formation of the undesired N-7 regioisomer can sometimes be a challenge. nih.gov
Regioselective N-Alkylation to Suppress N-7 Isomer Formation
Controlling the regioselectivity of N-alkylation to favor the N-9 isomer over the N-7 isomer is a significant challenge in purine synthesis. researchgate.net While the Mitsunobu reaction often provides good selectivity for the N-9 position, other alkylation methods, such as those using alkyl halides in the presence of a base, can lead to mixtures of N-7 and N-9 alkylated products. beilstein-journals.orgresearchgate.net
The choice of reaction conditions, including the base and solvent, can influence the N-9/N-7 ratio. For example, direct alkylation of 2,6-dichloropurine using alkyl halides and a base like potassium carbonate in dimethylformamide (DMF) can produce N-9 substituted products. nih.gov However, the formation of N-7 isomers is a common side reaction. researchgate.net Research has shown that using tetrabutylammonium (B224687) hydroxide (B78521) as the base can lead to improved regioselectivity for N-9 alkylation in some cases. researchgate.net
Recent studies have also explored methods for direct N-7 regioselective alkylation. For instance, the reaction of N-trimethylsilylated 6-substituted purines with a tert-alkyl halide using tin(IV) chloride as a catalyst can lead to the N-7 isomer. nih.gov Understanding the factors that govern the regioselectivity of these reactions is crucial for the efficient synthesis of specific purine isomers.
Synthesis of N-9 Substituted Acyclic Nucleosides
The synthesis of acyclic nucleosides, which are nucleoside analogues lacking a cyclic sugar moiety, is an important area of medicinal chemistry. 2,6-Dichloropurine serves as a key starting material for the preparation of N-9 substituted acyclic nucleosides.
A common strategy involves the alkylation of 2,6-dichloropurine with a suitable acyclic side chain. For example, the original synthesis of acyclovir, a prominent antiviral drug, involved the reaction of 2,6-dichloropurine with (2-benzoyloxyethoxy)methyl chloride to give the N-9 substituted product. nih.gov Another approach involves the treatment of silylated 2,6-dichloropurine with an appropriate acyclic alkylating agent, such as (2-acetoxyethoxy)methyl bromide, in the presence of a Lewis acid like mercury(II) cyanide, which affords the desired N-9 substituted acyclic nucleoside in high yield. nih.gov
The direct alkylation of 2,6-dichloropurine with various acyclic linkers, such as cis-1,4-dichlorobutene, in the presence of a base like potassium carbonate in DMF, has also been employed to synthesize a series of N-9 substituted acyclic purine derivatives. nih.gov These synthetic routes demonstrate the utility of 2,6-dichloropurine in accessing a diverse range of acyclic nucleoside analogues with potential therapeutic applications.
Other Functionalization Reactions of this compound
Direct Regioselective C-H Cyanation
A direct regioselective C-H cyanation of purines has been developed, offering a method for producing 8-cyanated purine derivatives. mdpi.comgrafiati.com This process involves a sequence of triflic anhydride (B1165640) activation and nucleophilic cyanation with trimethylsilyl cyanide (TMSCN), followed by base-mediated elimination of triflous acid. mdpi.comgrafiati.com The C-H cyanation predominantly occurs on the electron-rich imidazole (B134444) motif of the purine ring. mdpi.comgrafiati.com
This method demonstrates good tolerance for various functional groups, which can act as directing groups for the C8 position. mdpi.comgrafiati.com Interestingly, the regioselectivity can be switched from the C8 to the C2 position by the presence of an electron-donating 6-diethylamino substituent, which acts as a C2-directing group. mdpi.comgrafiati.com This allows for the synthesis of both 8- and 2-cyano-6-dialkylaminopurines from a 6-chloropurine (B14466) precursor by altering the reaction sequence. mdpi.comgrafiati.com
The resulting 8-cyanopurines can be further modified, converting the cyano group into amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles. mdpi.comgrafiati.com Traditional cyanation of purines often relies on the displacement of halides, such as in 6-chloropurines, using reagents like potassium cyanide (KCN) or through palladium-catalyzed cross-coupling reactions with zinc cyanide (Zn(CN)₂). mdpi.com
Table 1: Regioselective C-H Cyanation of Purine Derivatives
| Starting Material | Reagents | Product | Position of Cyanation | Reference |
| Purine Derivative | 1. Triflic anhydride 2. TMSCN 3. Base | 8-cyanopurine derivative | C8 | mdpi.com |
| 6-chloropurine | 1. Diethylamine (B46881) 2. Triflic anhydride 3. TMSCN 4. Base | 2-cyano-6-diethylaminopurine | C2 | mdpi.com |
| 6-chloropurine | 1. Triflic anhydride 2. TMSCN 3. Base 4. Diethylamine | 8-cyano-6-diethylaminopurine | C8 | mdpi.com |
Halogen Exchange Reactions
Halogen exchange reactions are crucial for modifying the reactivity of purine derivatives. science.gov For instance, a less reactive aryl chloride can be converted to a more reactive aryl iodide. science.gov In the context of 2,6-dichloropurine, these reactions allow for selective functionalization at different positions.
The alkylation of 2,6-dichloropurine with various alkyl halides in the presence of a base like potassium carbonate in DMF typically yields a mixture of N⁹- and N⁷-alkylated regioisomers. nih.gov The N⁹ isomer is generally the major product. nih.gov
A notable development is the metal-halogen exchange reaction to form purin-6-yl magnesium halides. Treating a 6-iodopurine (B1310063) with ethylmagnesium bromide in dichloromethane (B109758) at room temperature generates the corresponding Grignard reagent, which can then react with electrophiles like aldehydes to produce 6-carbinols in good yields. sorbonne-universite.fr This method is more efficient than using THF as a solvent, where yields are significantly lower. sorbonne-universite.fr The increased covalent character of the C-Mg bond in the non-complexing solvent CH₂Cl₂ is thought to be a key factor in the improved reactivity. sorbonne-universite.fr
Table 2: Halogen Exchange and Subsequent Reactions of Dichloropurines
| Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference |
| 2,6-dichloropurine | Alkyl halide, K₂,CO₃, DMF | N⁹- and N⁷-alkylated 2,6-dichloropurines | Alkylation at N9 and N7 | nih.gov |
| 6-Iodopurine derivative | EtMgBr, CH₂Cl₂ | Purin-6-yl magnesium halide | Metal-halogen exchange | sorbonne-universite.fr |
| Purin-6-yl magnesium halide | Aldehyde | Purin-6-yl carbinol | Nucleophilic addition | sorbonne-universite.fr |
Synthesis via Solid-Phase Chemistry
Solid-phase synthesis has emerged as a powerful strategy for the preparation of diverse purine libraries. nih.gov This methodology allows for the linkage of the purine scaffold to a solid support at various positions, facilitating the synthesis of complex derivatives through sequential reactions. nih.gov
One approach involves the immobilization of a purine precursor onto a resin, followed by a series of functionalization steps. For example, a 2,6,8,9-tetrasubstituted purine library was synthesized by starting with the on-resin elaboration of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. researchgate.net
Solid-phase synthesis is also applicable to the creation of 2,6,9-trisubstituted purines. researchgate.netmdpi.com These methods often involve the sequential displacement of the chlorine atoms at the C2 and C6 positions with various nucleophiles. Microwave irradiation has been utilized to accelerate key steps in these synthetic sequences. nih.gov The versatility of solid-phase synthesis enables the incorporation of multiple points of diversity into the purine core, making it a valuable tool for medicinal chemistry and drug discovery. researchgate.netingentaconnect.com
Table 3: Examples of Solid-Phase Synthesis of Purine Derivatives
| Synthetic Strategy | Key Steps | Resulting Scaffold | Reference |
| On-resin elaboration of a pyrimidine (B1678525) precursor | Reductive amination, cyclization, and further substitutions | 2,6,8,9-tetrasubstituted purines | researchgate.net |
| Multi-step synthesis from 2,6-dichloropurine | Alkylation, nucleophilic aromatic substitution (SNAr) with amines | 2,6,9-trisubstituted purines | nih.govmdpi.com |
| Traceless solid-phase synthesis | Formation of a supported carbamimidothioate, N-alkylation, Thorpe-Ziegler cyclization | 1,3,7,8-tetrasubstituted xanthines | researchgate.net |
Research Applications of 2,6 Dichloro 1h Purine Derivatives
Synthesis of Nucleoside and Nucleotide Analogs
The structural framework of 2,6-dichloro-1H-purine provides a versatile platform for the creation of modified nucleosides and nucleotides, which are crucial in the development of antiviral and anticancer agents.
Building Blocks for Modified Purine (B94841) Nucleosides and Nucleotides
This compound is a key precursor in the synthesis of various modified purine nucleosides. researchgate.netresearchgate.net Its two chlorine atoms can be selectively substituted with a wide range of nucleophiles, enabling the introduction of diverse functional groups at the C2 and C6 positions of the purine ring. researchgate.net This sequential substitution strategy is fundamental to creating libraries of compounds for biological screening.
One common approach involves the glycosylation of 2,6-dichloropurine (B15474) with a protected sugar moiety, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, to form the corresponding dichloropurine nucleoside. researchgate.net From this intermediate, the chlorine atoms can be displaced sequentially. For instance, treatment with ammonia (B1221849) typically leads to the substitution of the more reactive C6 chlorine, yielding a 2-chloro-6-aminopurine derivative. Subsequent reaction with another nucleophile can then modify the C2 position. This stepwise approach allows for the controlled synthesis of a wide variety of 2,6-disubstituted purine nucleosides. researchgate.net
Furthermore, the enzymatic synthesis of dihalogenated purine nucleoside analogs has been explored as a sustainable alternative to chemical methods. mdpi.com Transglycosylation reactions using thermostable nucleoside phosphorylases can produce nucleosides containing 2,6-dichloropurine. mdpi.com
The reactivity of the resulting 2,6-dichloropurine ribonucleoside has been studied to understand the differential reactivity of the two chlorine atoms, which is crucial for planning selective synthetic strategies. researchgate.net This understanding facilitates the targeted synthesis of analogs with desired biological activities. The development of methods for direct C-H bond activation in purine nucleosides further expands the toolkit for creating novel analogs. nih.gov
| Precursor | Reagent/Method | Product | Application |
| This compound | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine | Intermediate for various nucleoside analogs |
| This compound | Uridine/Thymidine (B127349), Nucleoside Phosphorylases | 2,6-dichloropurine nucleosides | Enzymatic synthesis of nucleoside analogs mdpi.com |
| 2,6-dichloropurine ribonucleoside | Spectroscopic analysis (35Cl NQR) | Electronic structure data | Understanding C-Cl bond reactivity for selective synthesis researchgate.net |
Preparation of Acyclic Purine Nucleosides
Acyclic nucleoside analogs, which lack a complete ribose or deoxyribose ring, represent an important class of antiviral drugs. This compound serves as a valuable starting material for the synthesis of these compounds. The synthesis typically involves the alkylation of the purine base with a suitable acyclic side chain. For example, 2,6-dichloropurine can be reacted with various protected acyclic alcohols to introduce the desired side chain at the N9 position. acs.org
The resulting acyclic nucleoside analogs can then be further modified at the C2 and C6 positions to generate a range of derivatives. These modifications are crucial for optimizing the biological activity and pharmacokinetic properties of the compounds. acs.org The synthesis of boron-containing acyclic nucleoside analogs has also been reported, where 2,6-dichloropurine is reacted with protected alcohol intermediates. acs.org
| Purine Base | Acyclic Side Chain Precursor | Resulting Acyclic Nucleoside Analog | Potential Application |
| This compound | Protected acyclic alcohols | 9-substituted acyclic 2,6-dichloropurine analogs | Antiviral agents |
| This compound | Protected alcohol intermediates for boronic acid analogs | Acyclic borononucleoside compounds | Anti-HIV activity acs.org |
Synthesis of L-3′-Azido-2′,3′-dideoxypurine Nucleosides
L-nucleoside analogs are stereoisomers of naturally occurring D-nucleosides and often exhibit interesting biological properties, including antiviral activity. The synthesis of L-3′-azido-2′,3′-dideoxypurine nucleosides can be achieved using 2,6-dichloropurine as the purine base.
A key method for this synthesis is the chemical transglycosylation reaction. nih.gov In this process, a pre-formed sugar moiety containing the desired modifications, such as the 3'-azido group, is transferred to the purine base. The use of 2,6-dichloropurine as the glycosyl acceptor allows for the subsequent displacement of the chlorine atoms to introduce various functionalities at the C2 and C6 positions. nih.gov This strategy has been successfully employed to synthesize a series of purine-modified 3′-azido-2′,3′-dideoxypurine nucleosides for evaluation as anti-HIV agents. nih.gov
Development of Kinase Inhibitors
Protein kinases are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is often associated with diseases such as cancer. nih.goved.ac.uk Purine analogs have emerged as a significant class of kinase inhibitors, and this compound is a key scaffold in their design and synthesis. nih.govresearchgate.net
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle. researchgate.netmdpi.com Consequently, CDK inhibitors are being actively investigated as potential anticancer therapeutics. researchgate.netnih.gov 2,6,9-trisubstituted purines are a well-established class of CDK inhibitors, and 2,6-dichloropurine is a common starting material for their synthesis. researchgate.net
The synthesis of these inhibitors often begins with the alkylation of 2,6-dichloropurine at the N9 position. researchgate.net This is followed by sequential nucleophilic substitution of the chlorine atoms at the C6 and C2 positions. For example, in the synthesis of Seliciclib (Roscovitine), 2,6-dichloropurine is first reacted with benzylamine (B48309) to substitute the C6 chlorine, followed by reaction with isopropyl bromide. mdpi.com This modular approach allows for the systematic exploration of different substituents at the C2, C6, and N9 positions to optimize potency and selectivity for specific CDKs. nih.gov
| Starting Material | Key Reaction Steps | Resulting CDK Inhibitor Class | Example |
| This compound | 1. N9-alkylation 2. C6-substitution (e.g., with an amine) 3. C2-substitution (e.g., with an amine) | 2,6,9-trisubstituted purines | Seliciclib mdpi.com |
Tyrosine Kinase Inhibitors
Tyrosine kinases are another important class of enzymes involved in cellular signaling pathways that are often dysregulated in cancer. drugbank.com Derivatives of 2,6-dichloropurine have also been explored as potential tyrosine kinase inhibitors. mdpi.com The synthetic strategy is similar to that for CDK inhibitors, involving the sequential modification of the purine core to introduce functionalities that can interact with the ATP-binding site of the target kinase.
Research has shown that 2,6-disubstituted purine derivatives can act as type 1 or type 2 kinase inhibitors. mdpi.com Type 1 inhibitors bind to the active conformation of the kinase, while type 2 inhibitors bind to the inactive conformation. The design of these inhibitors often involves connecting the purine scaffold to other chemical moieties via a flexible linker. mdpi.com For example, a 2,6-dichloropurine derivative was shown to behave as a type 2 inhibitor, with the purine fragment occupying the adenine (B156593) pocket and other substituents extending into an allosteric region. mdpi.com
Modulation of Cell Differentiation and Reprogramming
Derivatives of this compound have been instrumental in the chemical induction of cell fate conversion, a process with significant implications for regenerative medicine. nih.gov Small molecules derived from this purine scaffold can influence cell plasticity, inducing differentiated cells to revert to a less mature state or even transdifferentiate into different cell lineages. nih.govmdpi.com This approach is a cornerstone of research aimed at generating specific cell types for disease modeling and therapeutic applications. mdpi.comscienceopen.com
Synthesis of Cardiomyogenesis Inducing Agents (e.g., Reversine (B1683945) Analogs)
A key area of research has been the synthesis of analogs of Reversine, a 2,6-diamino-substituted purine that can induce lineage-committed cells to de-differentiate into multipotent progenitors. nih.govarkat-usa.org These progenitors can then be guided to differentiate into other cell types, including cardiomyocytes. nih.gov The structural similarity between Reversine and Cardiogenol C, a known cardiomyogenic compound, has prompted the synthesis and evaluation of Reversine analogs for their potential to support cardiomyogenic cell differentiation. arkat-usa.orgresearchgate.net
The synthesis of these analogs frequently employs this compound as a readily available and cost-effective starting material. arkat-usa.org The process leverages the differential reactivity of the two chlorine atoms on the purine ring, where the substituent at the C-6 position is more susceptible to nucleophilic substitution than the one at the C-2 position. arkat-usa.org This regioselectivity allows for a stepwise synthesis, first introducing a substituent at the C-6 position, followed by a second substitution at the C-2 position. arkat-usa.orgresearchgate.net
A typical synthetic scheme involves reacting this compound with an amine, such as cyclohexylamine (B46788), in a solvent like n-pentanol or n-butanol at elevated temperatures to yield the 6-substituted intermediate. nih.govarkat-usa.org Subsequently, this intermediate is reacted with another amine (e.g., an aniline (B41778) derivative) to introduce the second substituent at the C-2 position, yielding the final 2,6-disubstituted purine analog. nih.govarkat-usa.orgresearchgate.net
| Step | Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 (C-6 Substitution) | This compound | Cyclohexylamine | n-pentanol, 70°C, 4 hr | N-cyclohexyl-6-chloro-9H-purin-2-amine | arkat-usa.org |
| 2 (C-2 Substitution) | N-cyclohexyl-6-chloro-9H-purin-2-amine | Aniline derivative (e.g., 4-methoxyaniline) | n-butanol, 120°C, 14 hr | 2,6-diamino-substituted purine (Reversine analog) | researchgate.net |
Induction of Myogenic Lineage-Committed Cells
The compound Reversine, which can be synthesized from this compound precursors, has been notably reported to influence the fate of myogenic lineage-committed cells. nih.govarkat-usa.org Specifically, research has shown that Reversine can induce C2C12 murine myoblasts, which are committed to the skeletal muscle lineage, to de-differentiate. nih.gov This process transforms the myoblasts into multipotent progenitor cells. arkat-usa.org These resulting progenitor cells exhibit plasticity, meaning they can proliferate and be re-differentiated into different cell types, such as osteoblasts (bone cells) and adipocytes (fat cells), under specific culture conditions. arkat-usa.orgresearchgate.net This ability to reprogram committed cells highlights the potential of this compound derivatives in generating diverse cell populations for research and therapeutic exploration. nih.govnih.gov
Antiviral Research
The purine scaffold is a fundamental component of nucleosides and, as such, is a critical structure in the design of antiviral therapeutics. nih.gov this compound serves as a versatile starting material for creating a wide array of purine derivatives with potential antiviral properties. nih.govgoogle.com Its two reactive chlorine atoms allow for the introduction of various functional groups at the C-2 and C-6 positions, leading to the generation of large libraries of compounds for screening against different viruses. arkat-usa.orgnih.gov
Design and Synthesis of Purine-Based Antiviral Agents
The synthesis of novel purine-based antiviral agents often begins with the modification of the this compound core. nih.gov A common strategy is a two-step microwave-assisted protocol that allows for rapid and efficient nucleophilic substitution at both the C-6 and C-2 positions. nih.gov This method has been employed to create libraries of 2,6-diaminopurine (B158960) derivatives to identify broad-spectrum antiviral agents (BSAAs) effective against multiple viruses, including flaviviruses and influenza. nih.gov
For example, a phenoxyethylamine chain can be introduced at the C-2 position, followed by the addition of various substituted anilines at the C-6 position. nih.gov Alternatively, the substitution order can be inverted to create structural isomers. nih.gov Another approach involves the regioselective reaction of this compound with hydrazine (B178648) hydrate (B1144303), followed by condensation with 1,3-dicarbonyl compounds to generate unique purine hydrazinylidene derivatives. researchgate.net These synthetic strategies demonstrate the flexibility of this compound as a scaffold for developing diverse molecules to combat viral infections.
Studies on Anti-HIV Activity
Derivatives of 2,6-disubstituted purines have been investigated as potential agents against the Human Immunodeficiency Virus (HIV). nih.gov One notable example is Carbovir, a carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) analog, which emerged from research into 2,6-disubstituted purine nucleosides as a potent and selective anti-HIV agent. nih.gov It effectively inhibits the replication and infectivity of HIV in T-cells at concentrations significantly below those that are toxic to the cells. nih.gov
The synthesis of such carbocyclic nucleosides can involve building the purine ring structure onto a cyclopentenyl amine core, with the purine itself being derivable from precursors like 2-amino-6-chloropurine (B14584), a close relative of this compound. google.comnih.gov More recent research has focused on designing novel bicyclic non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from purine and other heterocyclic cores. acs.org Certain cyanovinyl derivatives have shown potent single-digit nanomolar activities against wild-type HIV-1 and, importantly, retain activity against common drug-resistant mutant strains. acs.orgrsc.org These studies underscore the continuing relevance of the purine scaffold, accessible from starting materials like this compound, in the development of new anti-HIV therapies. nih.govunica.it
| Compound Class | Example Compound | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Carbocyclic Nucleoside Analog | Carbovir | Reverse Transcriptase Inhibitor | Potent and selective anti-HIV agent. nih.gov | nih.gov |
| Bicyclic NNRTI | Cyanovinyl Purine Derivative (Compound 2) | Non-Nucleoside Reverse Transcriptase Inhibitor | Single-digit nanomolar activity against wild-type and mutant HIV-1 strains. acs.org | acs.org |
Research against Varicella-Zoster Virus
The purine structure is also a key element in the development of inhibitors for the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. nih.gov Research has shown that 6-N-substituted derivatives of adenine arabinoside are selective inhibitors of VZV. nih.gov The synthesis of these compounds can start from purine precursors that are readily modified at the C-6 position, a reaction for which this compound is an ideal substrate. arkat-usa.org
Specifically, compounds like the arabinosides of 6-methylaminopurine and 6-dimethylaminopurine (B21663) were identified as the most potent analogs, with 50% inhibitory concentrations (IC₅₀) against VZV of 3 µM and 1 µM, respectively. nih.gov A crucial aspect of their selectivity is that their antiviral activity depends on phosphorylation by the VZV-encoded thymidine kinase, an enzyme not present in uninfected cells. nih.gov This targeted activation offers the potential for highly selective therapy against VZV infections. nih.govnih.gov
Anticancer Research
The structural similarity of the purine ring to the building blocks of DNA and RNA has made purine analogs a cornerstone of cancer chemotherapy. This compound serves as a versatile precursor for the synthesis of various anticancer agents, from established antimetabolites to novel cytotoxic compounds and inhibitors of cell proliferation.
Antimetabolites are a class of chemotherapy drugs that interfere with metabolic pathways essential for cell growth and division. drugs.com By mimicking naturally occurring metabolites, they can inhibit critical enzymes or be incorporated into DNA and RNA, leading to cytotoxicity. webmd.com Historically, some of the earliest successful chemotherapeutic agents were antimetabolites. nih.gov this compound is a key starting material for synthesizing purine-based antimetabolites. Its two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to create analogs of endogenous purines like adenine and guanine. These synthetic analogs can disrupt the synthesis of nucleic acids, a process that is highly active in rapidly dividing cancer cells. drugs.com For instance, derivatives of 6-mercaptopurine, which can be synthesized from precursors related to 2,6-dichloropurine, are classic examples of antimetabolites used in the treatment of leukemia. nih.gov
The pursuit of novel anticancer agents with improved efficacy and selectivity remains a primary focus of medicinal chemistry. nih.govmdpi.com this compound is a valuable scaffold for the design and synthesis of new cytotoxic compounds. mdpi.comnii.ac.jpnih.gov For example, a series of 2,6-disubstituted purine derivatives were designed and synthesized as potential small molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein linked to cancer development. nih.gov One compound, PD26-TL07, demonstrated significant antiproliferative activity against HCT-116, SW480, and MDA-MB-231 cancer cell lines. nih.gov
In other research, new 4-methylbenzamide (B193301) derivatives containing a 2,6-disubstituted purine moiety were synthesized and evaluated for their anticancer activity. mdpi.com Compounds with two chlorine atoms at the C-2 and C-6 positions of the purine ring showed high activity against several cancer cell lines, particularly leukemic cell lines. mdpi.com Furthermore, new antitumor 6-chloropurine (B14466) nucleosides have been shown to induce apoptosis and cause G2/M cell cycle arrest in melanoma, lung, ovarian, and colon carcinoma cell lines. researchgate.net The combination of 1,4-benzoxazepin-2,6-dichloropurine derivatives with gef gene-mediated therapy has also been explored as a novel strategy to enhance tumor cell death in breast cancer. ugr.es
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| PD26-TL07 | HCT-116 (Colon) | 1.77 ± 0.35 nih.gov |
| PD26-TL07 | SW480 (Colon) | 1.51 ± 0.19 nih.gov |
| PD26-TL07 | MDA-MB-231 (Breast) | 1.25 ± 0.38 nih.gov |
| Compound 7 (4-methylbenzamide derivative) | K562 (Leukemia) | 2.27 mdpi.com |
| Compound 7 (4-methylbenzamide derivative) | HL-60 (Leukemia) | 1.42 mdpi.com |
| Compound 10 (4-methylbenzamide derivative) | K562 (Leukemia) | 2.53 mdpi.com |
| Compound 10 (4-methylbenzamide derivative) | HL-60 (Leukemia) | 1.52 mdpi.com |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (30) | MCF-7 (Breast) | Single-digit micromolar nih.gov |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate (33) | HCT-116 (Colon) | Single-digit micromolar nih.gov |
A key characteristic of cancer is uncontrolled cell proliferation. sigmaaldrich.com Purine analogs derived from this compound can act as potent inhibitors of this process. These compounds often target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and Aurora kinases. For instance, "reversine," a 2,6-diamino-substituted purine, acts as an Aurora kinase inhibitor and interferes with cancer cell cycle progression. nih.govresearchgate.net The synthesis of reversine and its analogs often starts from 2,6-dichloropurine. nih.govresearchgate.net
Research has shown that certain 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines are potent cytotoxic agents against several human solid tumor cell lines, exhibiting single-digit micromolar IC50 values. nih.gov These compounds demonstrate the potential of simplified purine analogs, which are easy to synthesize, to act as lead structures in the development of new cell proliferation inhibitors. nih.gov The substitution pattern on the purine ring is crucial for their biological activity, and this compound provides a platform for systematically modifying these positions to optimize their inhibitory effects.
Adenosine (B11128) Receptor Ligand Design
Adenosine receptors, which are G protein-coupled receptors, play significant roles in a variety of physiological processes and are attractive targets for drug development. medchemexpress.com These receptors are classified into four subtypes: A1, A2A, A2B, and A3. medchemexpress.com The purine scaffold of this compound makes it an ideal starting point for the synthesis of ligands that can selectively target these receptors.
Both agonists (activators) and antagonists (blockers) of adenosine receptors have therapeutic potential. benthamscience.comnih.gov this compound can be chemically modified to produce a diverse range of purine derivatives that can act as either agonists or antagonists. nih.govnih.govresearchgate.net For example, the synthesis of 2,6-disubstituted and 2,6,8-trisubstituted purines has led to the discovery of potent adenosine A1 receptor antagonists. nih.gov One such compound, 8-cyclopentyl-2,6-diphenylpurine, demonstrated a high affinity for the human adenosine A1 receptor. nih.gov
The development of selective antagonists for the A2A receptor has been a focus of research for conditions like Parkinson's disease. manchester.ac.uk The synthesis of N6-adenosine derivatives has been explored to generate agonists with selectivity for A3 adenosine receptors. nih.gov The reactivity of the chlorine atoms at the 2 and 6 positions of this compound allows for sequential and selective substitution reactions, enabling the creation of a wide variety of ligands with different substitution patterns and, consequently, different affinities and selectivities for the various adenosine receptor subtypes. researchgate.net
Biological Probes for Cellular Metabolism and Signaling Pathways
Understanding the intricate network of cellular metabolism and signaling pathways is fundamental to biology and medicine. Biological probes are essential tools in this endeavor, allowing researchers to visualize and quantify specific molecules and processes within living cells. Purine derivatives, due to their inherent biological relevance, are excellent candidates for the development of such probes.
The purine structure of this compound can be functionalized with fluorophores or other reporter groups to create probes for studying cellular processes. For instance, purine-based fluorescent probes have been developed for the detection of biologically important molecules like hydrogen sulfide (B99878) (H2S). researchgate.net While not directly starting from this compound, these studies highlight the utility of the purine scaffold in probe design. The synthetic versatility of this compound allows for the attachment of various chemical moieties that can respond to changes in the cellular environment, such as pH, redox state, or the presence of specific enzymes. This can provide insights into metabolic rewiring in diseases like cancer or in response to therapeutic agents. nih.gov By designing purine derivatives that mimic endogenous signaling molecules, researchers can also develop probes to track the activity of specific signaling pathways in real-time.
Structure Activity Relationship Sar and Mechanistic Investigations
Impact of Halogen Substituents on Chemical Reactivity and Potential Biological Activity
The presence and nature of halogen substituents on the purine (B94841) core are critical determinants of both chemical reactivity and biological activity. In 2,6-dichloro-1H-purine, the two chlorine atoms significantly influence the electronic properties of the purine ring system. Chlorine, being an electronegative atom, exerts a deactivating effect on the aromatic ring through induction, withdrawing electron density. However, it can also donate electron density via resonance due to its lone pairs. lasalle.edu This dual electronic nature of halogens modulates the reactivity of the purine at different positions.
The chlorine atoms at the C2 and C6 positions render these sites electrophilic and susceptible to nucleophilic attack, a key feature in the synthesis of a diverse range of purine derivatives. The differential reactivity of these two positions is a cornerstone of synthetic strategies. Generally, the C6 position is more reactive towards nucleophilic substitution than the C2 position. This heightened reactivity at C6 is attributed to the greater electron deficiency at this carbon, making it the preferred site for initial substitution reactions. researchgate.net
From a biological perspective, the halogen substituents can profoundly impact the interaction of the molecule with its biological targets. The inclusion of chlorine can modulate the lipophilicity of the compound, which in turn affects its ability to cross cell membranes and its pharmacokinetic profile. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The specific placement and type of halogen can therefore be a key factor in optimizing the potency and selectivity of purine-based inhibitors for various enzymes, such as kinases. eurochlor.orgrsc.org
Table 1: Influence of Halogen Substituents on Physicochemical Properties
| Property | Effect of Halogen (e.g., Chlorine) | Rationale |
| Reactivity | Increases electrophilicity at substituted carbons | Inductive electron withdrawal by the halogen atom. |
| Lipophilicity | Generally increases | Halogens are more lipophilic than hydrogen. |
| Binding Affinity | Can increase or decrease | Potential for halogen bonding, steric effects, and altered electronic interactions with the target. |
| Metabolic Stability | Can increase | Halogen substitution can block sites of metabolic oxidation. |
Regioselectivity in Nucleophilic Substitution and its Influence on Biological Outcomes
The regioselectivity of nucleophilic substitution reactions on the 2,6-dichloropurine (B15474) scaffold is a well-established and synthetically valuable phenomenon. As a general rule, nucleophilic attack occurs preferentially at the C6 position over the C2 position. This selectivity is a consequence of the electronic distribution within the purine ring, where the C6 carbon is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 carbon. researchgate.net This differential reactivity allows for the sequential and controlled introduction of different substituents at the C6 and C2 positions, enabling the synthesis of a vast library of disubstituted purine derivatives.
The order of substitution has a profound impact on the biological activity of the resulting compounds. For instance, in the development of kinase inhibitors, the substituent at the C6 position often plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The nature of the group at C2, on the other hand, can influence selectivity and interactions with the solvent-exposed region. Therefore, the ability to selectively functionalize the C6 position first is instrumental in building molecules with desired biological profiles.
While C6 substitution is predominant, the regioselectivity can be influenced by reaction conditions such as the nature of the nucleophile, the solvent, and the temperature. In some cases, with specific nucleophiles or under forcing conditions, substitution at the C2 position can be achieved, or a mixture of isomers may be obtained. wuxibiology.com Furthermore, in the context of glycosylation, regioselectivity between the N7 and N9 positions of the purine ring is a critical consideration, with different reaction conditions favoring one isomer over the other. nih.govnih.gov
Table 2: General Regioselectivity in Nucleophilic Substitution of 2,6-Dichloropurine
| Position | Relative Reactivity | Common Nucleophiles | Influence on Biological Activity |
| C6 | High | Amines, alcohols, thiols | Often critical for target binding and potency. |
| C2 | Low | Stronger nucleophiles or harsher conditions | Can modulate selectivity and physicochemical properties. |
| N9 | Variable (Alkylation/Glycosylation) | Alkyl halides, glycosyl donors | Affects solubility and cell permeability. |
| N7 | Variable (Alkylation/Glycosylation) | Alkyl halides, glycosyl donors | Can influence target recognition and metabolic stability. |
Design Principles for 2,6,9-Trisubstituted Purine Derivatives and their SAR
The design of 2,6,9-trisubstituted purine derivatives is a prominent strategy in medicinal chemistry, particularly for the development of kinase inhibitors. The structure-activity relationship (SAR) of these compounds reveals that the nature and position of the substituents are critical for their biological activity.
A common design principle involves the strategic placement of different functional groups at the C2, C6, and N9 positions to optimize interactions with the target protein. For instance, in many kinase inhibitors, a key interaction is the formation of hydrogen bonds between the purine N1 and a backbone amide in the hinge region of the kinase. The substituent at the C6 position often plays a pivotal role in directing the molecule into the ATP-binding pocket and can form additional interactions that enhance affinity. Studies have shown that an arylpiperazinyl group at the C6 position can be beneficial for cytotoxic activity. nih.govresearchgate.net
The substituent at the C2 position is often varied to improve selectivity and potency. The use of bulky groups at the C2 position has been found to be unfavorable for the cytotoxic activity of some 2,6,9-trisubstituted purines. nih.govresearchgate.net The group at the N9 position is frequently modified to enhance solubility and cell permeability, with alkyl and cycloalkyl groups being common choices.
Table 3: SAR Summary for 2,6,9-Trisubstituted Purine Derivatives as Kinase Inhibitors
| Position | Role of Substituent | Favorable Groups (Examples) | Unfavorable Groups (Examples) |
| C2 | Selectivity, potency modulation | Small, non-bulky groups | Bulky systems nih.govresearchgate.net |
| C6 | Primary target interaction, potency | Arylpiperazinyl, arylamines nih.govresearchgate.netacs.org | - |
| N9 | Solubility, cell permeability | Cyclopentyl, methylcyclopropyl mdpi.commdpi.com | - |
Electronic Effects of Substituents on the Purine Ring System
The electronic character of the purine ring system is highly sensitive to the nature of its substituents. These substituents can exert their influence through two primary mechanisms: inductive effects and resonance effects. lasalle.edu Inductive effects are transmitted through the sigma bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons.
Electron-withdrawing groups (EWGs), such as the chloro groups in this compound, decrease the electron density of the purine ring through a strong inductive effect. This makes the ring more electron-deficient and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as amino or alkoxy groups, increase the electron density of the ring through resonance. nih.govacs.org
The interplay of these electronic effects governs the chemical reactivity and physical properties of purine derivatives. For example, the introduction of an EDG at the C6 position can modulate the reactivity of the remaining chlorine at the C2 position in a subsequent substitution reaction. The electronic properties of the substituents also have a significant impact on the pKa of the purine ring, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding with biological targets. nih.govacs.org
Table 4: Electronic Effects of Common Substituents on the Purine Ring
| Substituent Type | Example | Primary Electronic Effect | Impact on Ring Electron Density |
| Strongly Activating | -NH2, -OH | Resonance Donation | Increases |
| Moderately Activating | -OR | Resonance Donation | Increases |
| Weakly Deactivating | -Cl, -Br, -I | Inductive Withdrawal > Resonance Donation | Decreases |
| Moderately Deactivating | -C=O | Inductive & Resonance Withdrawal | Decreases |
| Strongly Deactivating | -NO2, -CN | Inductive & Resonance Withdrawal | Decreases |
Quantitative Structure-Activity Relationship (QSAR) Studies, including 3D-QSAR
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, both 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for their biological effects, such as cytotoxicity and enzyme inhibition. nih.govnih.gov
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity.
For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR studies have revealed that steric properties often play a more dominant role than electronic properties in determining cytotoxic activity. nih.govresearchgate.netnih.gov These models have shown that bulky substituents at certain positions can be detrimental to activity, while favorable steric interactions in other regions can enhance it. For instance, CoMFA and CoMSIA models for Bcr-Abl inhibitors based on a purine scaffold have highlighted the importance of steric and hydrophobic features for inhibitory activity. mdpi.com
These QSAR models serve as valuable predictive tools in the drug design process, allowing for the virtual screening of new purine derivatives and the rational design of compounds with improved potency and selectivity.
Table 5: Key Findings from 3D-QSAR Studies of Purine Derivatives
| Study Focus | Key Findings | Model Type | Reference |
| Anticancer Activity | Steric properties are more influential than electronic properties (70% vs 30% contribution). nih.govresearchgate.netnih.gov | CoMFA/CoMSIA | nih.govresearchgate.netnih.gov |
| Bcr-Abl Inhibition | Steric, electrostatic, and hydrophobic features are important for activity. mdpi.com | CoMFA/CoMSIA | mdpi.com |
| General Cytotoxicity | Arylpiperazinyl at C6 is beneficial; bulky groups at C2 are unfavorable. nih.govresearchgate.net | 3D-QSAR | nih.govresearchgate.net |
Mechanistic Understanding of Reaction Pathways (e.g., Chloro-Amine Coupling Preference)
The reaction of this compound with amines is a cornerstone of its synthetic utility. The preference for the substitution of the C6-chloro group over the C2-chloro group is a well-documented example of regioselectivity in nucleophilic aromatic substitution (SNA_r) reactions. libretexts.org The mechanism of this reaction involves the nucleophilic attack of the amine on the electron-deficient C6 carbon of the purine ring, proceeding through a Meisenheimer-like intermediate. This intermediate is stabilized by the electron-withdrawing nature of the purine ring system. Subsequent loss of the chloride ion restores the aromaticity of the ring and yields the 6-amino-2-chloropurine derivative.
The higher reactivity of the C6 position is attributed to its greater electrophilicity compared to the C2 position. This can be rationalized by considering the resonance structures of the purine ring, which show a greater partial positive charge at C6.
In addition to traditional SNA_r reactions, modern cross-coupling methods, such as the Buchwald-Hartwig amination, have been employed for the formation of chloro-amine bonds in purine synthesis. mdpi.comorganic-chemistry.org This palladium-catalyzed reaction offers a versatile and efficient alternative for coupling amines with the chloropurine core, often under milder conditions and with a broader substrate scope. The catalytic cycle of the Buchwald-Hartwig reaction involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Investigation of Binding Modes with Specific Biological Targets (e.g., Kinases)
Many biologically active derivatives of this compound function as inhibitors of protein kinases. Understanding the binding mode of these inhibitors within the ATP-binding site of kinases is crucial for structure-based drug design. Kinase inhibitors are broadly classified based on their binding mode, with type I and type II inhibitors being the most common. nih.govh1.conih.gov
Type I inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" conformation (DFG-in). These inhibitors typically form one or more hydrogen bonds with the hinge region of the kinase that connects the N- and C-lobes. The purine scaffold is well-suited for this type of interaction, with the N1 and N3 atoms often acting as hydrogen bond acceptors.
Type II inhibitors, on the other hand, bind to the inactive conformation of the kinase (DFG-out). nih.govh1.coucsf.edu These inhibitors not only occupy the ATP-binding site but also extend into an adjacent hydrophobic pocket that is created by the outward flip of the DFG motif. This binding mode can offer improved selectivity, as the allosteric pocket is less conserved across the kinome. The design of 2,6,9-trisubstituted purines can be tailored to target either of these conformations by modifying the substituents to exploit the specific features of the active or inactive kinase state.
X-ray crystallography and molecular modeling are invaluable tools for elucidating the binding modes of purine-based inhibitors. These techniques provide detailed information about the specific interactions between the inhibitor and the amino acid residues of the kinase active site, guiding the optimization of inhibitor potency and selectivity. ucsf.edu
Table 6: Comparison of Kinase Inhibitor Binding Modes
| Binding Mode | Kinase Conformation | Key Interactions | Characteristics of Purine Inhibitors |
| Type I | Active (DFG-in) | Hydrogen bonds with hinge region. | Typically smaller, occupy the adenine (B156593) binding pocket. |
| Type II | Inactive (DFG-out) | Hinge binding + interactions with an adjacent hydrophobic pocket. | Often larger, with a moiety that extends into the allosteric site. |
Advanced Characterization and Computational Studies of 2,6 Dichloro 1h Purine and Its Derivatives
Spectroscopic Characterization for Structural Elucidation
The definitive identification and structural confirmation of 2,6-dichloro-1H-purine and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, ensuring the unambiguous characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. uobasrah.edu.iq
¹H-NMR Spectroscopy
In the ¹H-NMR spectrum of this compound, the key signal is a singlet corresponding to the proton at the C8 position of the purine (B94841) ring. Another signal, often broad, is expected for the N-H proton of the imidazole (B134444) ring. The chemical shift of the N-H proton can vary depending on the solvent, concentration, and temperature. The simplicity of the spectrum in the aromatic region is a direct consequence of the molecule's structure, which contains only one C-H bond in the heterocyclic core.
¹³C-NMR Spectroscopy
The proton-decoupled ¹³C-NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon atoms in the purine ring system. The chemical shifts of these carbons provide direct information about the carbon skeleton. bhu.ac.in Carbons directly attached to electronegative chlorine atoms (C2 and C6) are typically shifted downfield. The general expected chemical shift ranges are detailed in the table below.
| Carbon Atom | Expected ¹³C Chemical Shift (ppm) | Notes |
| C2 | 150 - 160 | Attached to two nitrogen atoms and one chlorine atom. |
| C4 | 145 - 155 | Fused ring carbon, adjacent to N3 and N9. |
| C5 | 125 - 135 | Fused ring carbon, adjacent to C4 and C6. |
| C6 | 150 - 160 | Attached to one nitrogen atom and one chlorine atom. |
| C8 | 140 - 150 | The only carbon bearing a hydrogen atom in the ring. |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
The main absorption bands observed in the IR spectrum of this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretching | Imidazole N-H |
| 1600 - 1450 | C=N and C=C Stretching | Purine ring system |
| 1300 - 1000 | C-N Stretching | Purine ring system |
| 800 - 600 | C-Cl Stretching | C-Cl bonds |
The spectrum of a related derivative, 7-benzyl-2,6-dichloro-7H-purine, has been documented, providing reference data for the vibrations associated with the dichloropurine core.
Mass Spectrometry (MS and LC-MS)
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and information about its structure through fragmentation patterns. libretexts.org
For this compound, the mass spectrum shows a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), ions containing two chlorine atoms exhibit a distinctive pattern. The spectrum displays a peak for the ion with two ³⁵Cl isotopes (M⁺), a peak for the ion with one ³⁵Cl and one ³⁷Cl (M+2)⁺, and a smaller peak for the ion with two ³⁷Cl isotopes (M+4)⁺. The relative intensities of these peaks are indicative of the number of chlorine atoms present.
GC-MS analysis data reveals a top peak at m/z 188, which corresponds to the molecular ion containing two ³⁵Cl atoms. bhu.ac.in The second highest peak at m/z 190 corresponds to the molecular ion containing one ³⁵Cl and one ³⁷Cl atom. bhu.ac.in A significant fragment ion is observed at m/z 153, resulting from the loss of a chlorine atom from the molecular ion. bhu.ac.inlibretexts.org
| m/z Value | Ion Identity | Significance |
| 188 | [C₅H₂³⁵Cl₂N₄]⁺ | Molecular ion (M⁺) with two ³⁵Cl isotopes. bhu.ac.in |
| 190 | [C₅H₂³⁵Cl³⁷ClN₄]⁺ | Molecular ion (M+2)⁺ with one ³⁵Cl and one ³⁷Cl. bhu.ac.in |
| 153 | [C₅H₂³⁵ClN₄]⁺ | Fragment ion from the loss of one chlorine atom. bhu.ac.in |
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for the analysis of purine derivatives in complex mixtures, allowing for their sensitive and selective detection.
Chromatographic Analysis and Purification Techniques
Chromatographic methods are fundamental for the separation, purification, and analytical assessment of this compound and related compounds. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.
Paper Chromatography
Paper chromatography is a foundational analytical method that has been historically used for the quantitative separation of purines, pyrimidines, and nucleosides. jocpr.com The technique involves spotting the sample onto a strip of filter paper, which acts as the stationary phase. A solvent or mixture of solvents (the mobile phase) is then allowed to move up the paper by capillary action.
The separation is based on the differential partitioning of the compounds between the stationary phase (cellulose paper, which has bound water) and the mobile phase. Compounds that are more soluble in the mobile phase and have a lower affinity for the stationary phase travel further up the paper. The position of a compound is characterized by its retention factor (Rf) value. This method was instrumental in early nucleic acid research. libretexts.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, rapid, and versatile separation technique that has largely superseded paper chromatography for routine analysis. libretexts.org It is employed for identifying compounds, determining their purity, and monitoring the progress of chemical reactions. In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica gel or cellulose, coated onto a flat carrier like a glass plate or aluminum foil.
A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net Studies have reported the Rf values for numerous purine and pyrimidine (B1678525) derivatives on cellulose layers using various solvent systems, demonstrating the utility of TLC for separating these classes of compounds.
| Parameter | Description |
| Stationary Phase | A thin layer of adsorbent (e.g., silica gel, cellulose) on a solid support. |
| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase. |
| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a key parameter for compound identification under specific conditions. ictsl.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and purity assessment of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of purine compounds due to its efficacy in separating molecules based on hydrophobicity. nih.govchromatographyonline.com
In a typical RP-HPLC setup for purine analysis, a C18 column is used as the stationary phase. nih.gov The mobile phase often consists of an aqueous buffer, such as potassium phosphate, with its pH adjusted to control the ionization state of the analytes, thereby influencing their retention. nih.govchromatographyonline.com An organic modifier, typically acetonitrile or methanol, is mixed with the aqueous phase. chromatographyonline.commdpi.com Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is frequently used to achieve optimal separation of multiple purine metabolites in a single run. nih.gov Detection is commonly performed using a UV detector, as purine rings exhibit strong absorbance in the ultraviolet region, typically around 254-260 nm. nih.govshimadzu.com
For instance, in the synthesis of novel 2,6-diamino-substituted purines originating from 2,6-dichloropurine (B15474), RP-HPLC was utilized to purify the final products and assess their purity. bohrium.com One such purification employed a preparative RP-18 column with an acetonitrile/water mixture (1:1) containing 0.1% trifluoroacetic acid (TFA) as the mobile phase, with detection at 268 nm. bohrium.com The purity of the synthesized compounds is often confirmed to be greater than 99% by analytical HPLC before subsequent biological evaluation. nih.gov
Table 1: Representative HPLC Conditions for Purine Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govchromatographyonline.com |
| Stationary Phase | C18 Column (e.g., Varian Microsorb-MV, 5 µm) | nih.gov |
| Mobile Phase | Aqueous buffer (e.g., 0.2 M KH₂PO₄, pH 3.5) with an organic modifier (e.g., acetonitrile) | nih.gov |
| Elution Mode | Gradient or Isocratic | nih.govnih.gov |
| Flow Rate | Typically 0.6 - 1.0 mL/min | nih.govshimadzu.com |
| Detection | UV-Vis / Photodiode Array (PDA) at ~254-260 nm | nih.govshimadzu.com |
| Application | Purity assessment and quantification of purine derivatives | bohrium.com |
Photophysical and Electrical Properties of Functionalized Purines
The purine scaffold, particularly this compound, serves as a versatile starting material for the synthesis of functionalized molecules with tailored photophysical and electrical properties. By introducing electron-donating and electron-accepting groups at the C2 and C6 positions, push-pull systems can be created, leading to compounds with intense luminescence and specific charge-transport characteristics. core.ac.uk
The introduction of substituents onto the 2,6-dichloropurine core allows for the fine-tuning of its absorption and emission properties. A notable strategy involves the synthesis of push-pull derivatives where an electron-donating group (e.g., piperidine) and an electron-accepting group (e.g., a triazole ring) are attached to the purine. core.ac.uk The relative positions of these groups significantly influence the intramolecular charge transfer (ICT) character of the electronic transitions.
For example, a series of N(9)-alkylated 6-piperidino-2-triazolylpurines and 2-piperidino-6-triazolylpurines were synthesized from 2,6-dichloropurine. core.ac.uk The 6-piperidino-2-triazolylpurine derivatives exhibit absorption maxima (λ_abs) in the range of 366–380 nm and display intense blue fluorescence (λ_em from 450–480 nm) with high fluorescence quantum yields (Φ_F) of up to 91% in solution. core.ac.uk In contrast, their 2-piperidino-6-triazolyl isomers show a hypsochromic (blue) shift, with absorption maxima around 300–305 nm and violet emission (λ_em from 388–455 nm). core.ac.uk This difference highlights the impact of substituent positioning on the electronic structure and resulting photophysical properties. In the solid state, these compounds can retain significant fluorescence, with quantum yields reaching up to 40% in host-free films, making them promising for applications in organic electronics. core.ac.uk
Table 2: Photophysical Data for Functionalized Purine Derivatives in Dichloromethane (B109758)
| Compound Series | Substitution Pattern | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) [%] |
|---|---|---|---|---|
| 5a-d | 6-piperidino-2-triazolyl | 366 - 380 | 450 - 480 | 69 - 91 |
| 9a-d | 2-piperidino-6-triazolyl | 300 - 305 | 388 - 455 | 35 - 77 |
Data sourced from a study on highly luminescent push-pull purines derived from 2,6-dichloropurine. core.ac.uk
The thermal stability of purine derivatives is a critical parameter for their application in materials science and for understanding their degradation pathways. researchgate.netakjournals.com Thermogravimetric analysis (TGA) is a standard technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net The temperature at which significant mass loss begins is defined as the onset decomposition temperature (T_d), which provides a quantitative measure of a compound's thermal stability.
Studies on various purine derivatives, such as theophylline and caffeine, have shown that the purine ring system can be stable to high temperatures, with decomposition often occurring in multiple stages. akjournals.comresearchgate.net The thermal stability of functionalized purines derived from 2,6-dichloropurine has also been investigated. For example, TGA performed on a 6-piperidino-2-triazolylpurine derivative showed a decomposition temperature of 258 °C. core.ac.uk Interestingly, its isomeric counterpart, a 2-piperidino-6-triazolylpurine derivative, exhibited enhanced thermal stability with a decomposition temperature of 298 °C. core.ac.uk This indicates that, in addition to electronic properties, the substitution pattern on the purine core also significantly influences its thermal robustness.
Table 3: Decomposition Temperatures of Functionalized Purine Derivatives
| Compound | Substitution Pattern | Decomposition Temp. (T_d) |
|---|---|---|
| Derivative 1 | 2-piperidino-6-triazolyl | 298 °C |
| Derivative 2 | 6-piperidino-2-triazolyl | 258 °C |
Data obtained from TGA analysis. core.ac.uk
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of this compound and its derivatives at the atomic level. These methods complement experimental data by offering insights into electronic structure, reactivity, and intermolecular interactions that can be difficult to probe directly.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.netacs.org DFT calculations have been employed to investigate the reactivity of the C-Cl bonds in 2,6-dichloropurine derivatives. For instance, a study on 2,6-dichloropurine ribonucleoside combined experimental ³⁵Cl Nuclear Quadrupole Resonance (NQR) spectroscopy with DFT calculations to probe the electronic environment of the chlorine atoms. researchgate.net
The experimental NQR data revealed two distinct frequencies for the chlorine atoms at the C2 and C6 positions, indicating that they are chemically non-equivalent. This non-equivalence is a direct consequence of the different electronic surroundings of each chlorine atom. DFT calculations corroborated these findings, explaining that the lower NQR frequency corresponds to the chlorine at the C2 position (Cl-2). researchgate.net This is because Cl-2 is in the vicinity of two electron-donating nitrogen atoms, which increases the electron density at the chlorine nucleus and decreases the electric field gradient. In contrast, the chlorine at the C6 position (Cl-6) is adjacent to only one nitrogen atom, resulting in a higher NQR frequency. researchgate.net This calculated difference in the electronic character of the two C-Cl bonds explains the observed regioselectivity in nucleophilic substitution reactions, where attack preferentially occurs at the more electrophilic C6 position. researchgate.net
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how derivatives of this compound interact with biological targets such as proteins. nih.govnih.gov These methods predict the preferred binding orientation (pose) and affinity of a ligand within the active site of a receptor. nih.gov
For example, 2,6-disubstituted purine derivatives have been designed as potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is implicated in cancer. nih.gov Molecular docking models were used to predict how these compounds bind to the SH2 domain of STAT3. nih.gov Such studies typically involve preparing the 3D structure of the protein target and then using a docking program (e.g., AutoDock) to sample various conformations of the ligand within the binding pocket. nih.govnih.gov The resulting poses are then scored based on a function that estimates the binding free energy, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov
These computational models can reveal key interactions, such as hydrogen bonds between the purine's nitrogen atoms and amino acid residues (e.g., Ser, Val) or π-stacking interactions between the aromatic purine ring and residues like phenylalanine. researchgate.netplos.org The insights gained from molecular modeling guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that can enhance binding affinity and specificity. nih.gov
Development of Force Fields for Purine Interactions
The accurate simulation of molecular systems, such as the interactions of this compound with biological targets, is critically dependent on the quality of the underlying molecular mechanics (MM) force field. nih.govyoutube.com A force field comprises a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. These parameters are essential for conducting molecular dynamics (MD) simulations to explore conformational landscapes and compute thermodynamic properties. The development of force field parameters for novel or modified molecules like this compound, which are not included in standard biomolecular force fields like AMBER or CHARMM, is a meticulous process that relies heavily on quantum mechanical (QM) calculations and, where available, experimental data. nih.govcmst.euresearchgate.netwayne.edu
The parameterization process for a molecule like this compound can be systematically broken down into the determination of non-bonded and bonded parameters. This process often follows established protocols for drug-like molecules, leveraging general force fields such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) as a starting point. gromacs.org
Quantum Mechanical Calculations as a Foundation
The foundation for parameterizing a novel molecule lies in high-level quantum mechanical calculations. nih.govchemrxiv.org Density Functional Theory (DFT) is a commonly employed method that provides a good balance between computational cost and accuracy for determining molecular properties. For instance, a study on 2,6-dichloropurine ribonucleoside utilized DFT to understand its electronic structure, which is a prerequisite for deriving force field parameters. researchgate.net
Key properties derived from QM calculations include:
Optimized Geometry: Provides the equilibrium bond lengths and angles.
Vibrational Frequencies: Derived from the Hessian matrix, these are used to determine force constants for bonds and angles.
Electrostatic Potential (ESP): The ESP surface of the molecule is crucial for deriving the partial atomic charges, which govern electrostatic interactions.
Torsional Energy Profiles: Scanning the potential energy surface along rotatable bonds yields the energy profiles necessary for parameterizing dihedral angle terms.
A typical level of theory for such calculations might be B3LYP with a basis set like 6-31G*, although higher levels of theory can be used for greater accuracy. researchgate.net
Parameterization of Non-Bonded Terms
Non-bonded interactions are described by the Lennard-Jones potential and Coulomb's law, requiring the assignment of van der Waals parameters (well depth ε and radius σ) and partial atomic charges (q) to each atom.
Partial Atomic Charges: The partial charges are among the most critical parameters, as they dictate the electrostatic interactions with the environment. These are typically derived by fitting to the QM-calculated ESP. The Restrained Electrostatic Potential (RESP) fitting procedure is a widely used method, particularly in the AMBER force field family, as it helps to avoid unrealistically large charges on buried atoms. cmst.eu For the CHARMM force field, charges are often optimized to reproduce QM interaction energies with water molecules. cmst.eu
Lennard-Jones Parameters: For many atoms, Lennard-Jones parameters can be transferred from existing atom types within the chosen general force field (e.g., CGenFF or GAFF). However, for the chlorine atoms in this compound, special consideration is required. Halogen atoms can form halogen bonds, a type of non-covalent interaction that arises from an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" opposite the C-Cl bond. nih.govnih.gov Standard atom-centered point charge models often fail to capture this effect. To address this, a common strategy is to introduce a positively charged virtual particle attached to the halogen atom. nih.govnih.govresearchgate.net The parameters for this virtual site, including its charge and distance from the halogen, are optimized to reproduce QM interaction energies and geometries with representative interaction partners like water or acetone. nih.govresearchgate.net
| Parameter Type | Methodology | QM Target Data | Representative Values (Illustrative) |
| Partial Charges (q) | ESP or RESP fitting; Interaction energy matching with water | Molecular Electrostatic Potential | C: +0.1 to -0.2 e, N: -0.3 to -0.6 e, Cl: ~ -0.1 e, Virtual Site: ~ +0.1 e |
| Lennard-Jones (ε, σ) | Transfer from existing atom types; Optimization against liquid properties | Interaction energies with probes (e.g., water) | ε (Cl): ~0.1 kcal/mol, σ (Cl): ~3.5 Å |
Note: The values presented are illustrative and would need to be specifically derived for this compound.
Parameterization of Bonded Terms
Bonded parameters govern the geometry of the molecule and include terms for bond stretching, angle bending, and dihedral rotations.
Bond and Angle Parameters: The equilibrium values for bond lengths (b₀) and angles (θ₀) are taken directly from the QM-optimized geometry. The corresponding force constants (Kb and Kθ) are typically derived from the diagonal elements of the Hessian matrix calculated at the QM level, or they are fitted to reproduce vibrational frequencies. rsc.org
Dihedral Angle Parameters: Torsional parameters are crucial for describing the conformational preferences of the molecule. These are determined by fitting the dihedral term of the force field energy function to the potential energy profile calculated by scanning the relevant dihedral angle at the QM level. For a purine ring system, the planarity and puckering are critical, and the dihedral parameters must accurately reflect the energy barriers for out-of-plane distortions.
| Parameter Type | Methodology | QM Target Data | Representative Values (Illustrative) |
| Bond Force Constant (Kb) | Fitting to vibrational frequencies or Hessian matrix | Vibrational analysis | C-Cl: ~300-400 kcal/mol/Ų |
| Angle Force Constant (Kθ) | Fitting to vibrational frequencies or Hessian matrix | Vibrational analysis | N-C-Cl: ~50-70 kcal/mol/rad² |
| Dihedral (Vn, γ, n) | Fitting to torsional energy scans | Potential energy surface scans | Multiple terms with varying periodicity (n) and barrier heights (Vn) |
Note: The values presented are illustrative and would need to be specifically derived for this compound.
Validation and Refinement
Once an initial set of parameters is derived, it must be validated. This involves running MD simulations of the isolated molecule and comparing the results to the initial QM data. Key validation checks include:
Geometric Comparison: The average bond lengths, angles, and dihedrals from the MD simulation should closely match the QM optimized geometry.
Conformational Analysis: For flexible molecules, the relative energies and populations of different conformers should be consistent with QM calculations.
Interaction Energies: The ability of the force field to reproduce QM interaction energies with other molecules, such as water, is a critical test of the non-bonded parameters.
Further refinement may involve comparing simulation results to experimental data, such as heats of vaporization or densities for the pure substance, to fine-tune the Lennard-Jones parameters. nih.govresearchgate.net This comprehensive approach ensures the development of a robust and accurate force field capable of providing meaningful insights into the behavior of this compound in complex biological environments.
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Pathways
While established methods for synthesizing 2,6-dichloro-1H-purine exist, ongoing research aims to develop more efficient, scalable, and environmentally benign pathways. Traditional approaches often involve harsh reagents like phosphorus oxychloride or pyrophosphoryl chloride and can be challenging for industrial-scale production. chemicalbook.com A key objective is to improve upon these processes by increasing yields, reducing reaction times, and utilizing less hazardous materials.
Recent advancements have focused on optimizing starting materials and reaction conditions. One facile and industrially viable process involves the direct chlorination of xanthine (B1682287) with phosphorus oxychloride in the presence of a weak nucleophilic organic base, such as an amidine or guanidine (B92328) base. researchgate.net Another innovative approach utilizes 2-amino-6-chloropurine (B14584) as the starting material. In a high-yield reaction, this precursor is treated with sodium nitrite (B80452) in an ionic liquid (1,3-dimethylimidazolium chloride) and concentrated hydrochloric acid, achieving a yield of 99%. chemicalbook.com Furthermore, a patented method describes the conversion of hypoxanthine (B114508) 1-N-oxide to this compound using phosphoryl chloride in the presence of an amine like lutidine, which has been shown to produce yields as high as 93%. google.com
| Starting Material | Key Reagents | Reported Yield | Reference |
| Xanthine | Phosphorus oxychloride, weak nucleophilic organic base | Not specified | researchgate.net |
| 2-Amino-6-chloropurine | Sodium nitrite, HCl, 1,3-dimethylimidazolium (B1194174) chloride (ionic liquid) | 99% | chemicalbook.com |
| Hypoxanthine 1-N-oxide | Phosphoryl chloride, Lutidine | 93% | google.com |
Future research will likely focus on catalytic methods and continuous flow processes to further enhance the safety, efficiency, and sustainability of this compound production.
Design and Synthesis of Diverse Purine (B94841) Derivative Libraries for High-Throughput Screening
The unique reactivity of this compound makes it an ideal starting point for the generation of large, diverse libraries of purine derivatives for high-throughput screening (HTS). The two chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to sequential nucleophilic aromatic substitution, allowing for the controlled and stepwise introduction of a wide variety of functional groups. researchgate.net The chlorine at the C6 position is generally more reactive, enabling selective substitution at this site first, followed by a different substitution at the C2 position. researchgate.net
This synthetic flexibility is crucial for drug discovery, as it allows chemists to systematically modify the purine core to explore the chemical space around a biological target. The creation of these libraries was instrumental in the discovery of reversine (B1683945), a 2,6-disubstituted purine identified through HTS that can induce the dedifferentiation of cells and also acts as a potent antitumor agent by inhibiting Aurora kinases. nih.govnih.gov By reacting this compound with a multitude of amines, alcohols, and thiols, researchers can generate thousands of distinct compounds. These libraries can then be rapidly screened against various biological targets, such as kinases, transcription factors, and receptors, to identify novel hit compounds for therapeutic development. researchgate.netsci-hub.st
Rational Design of Biologically Active Compounds with Enhanced Potency and Selectivity
Beyond library screening, a major focus is the rational design of purine derivatives with improved potency and selectivity for specific biological targets. This approach uses structural information about the target protein to design molecules that bind with high affinity and specificity. europa.eunih.gov this compound serves as a foundational scaffold for this work.
A prominent example is the development of small molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein linked to cancer development. nih.gov Researchers designed and synthesized a series of 2,6-disubstituted purine derivatives, leading to the identification of compound PD26-TL07. This compound demonstrated significant antiproliferative activity against several human cancer cell lines by inhibiting STAT3 phosphorylation. nih.gov
Another area of active research is the optimization of reversine analogues. By systematically modifying the substituents at the C2 and C6 positions, scientists aim to enhance the compound's structural diversity and improve its biological activity and selectivity as a kinase inhibitor. nih.gov This targeted approach allows for the fine-tuning of a molecule's properties to maximize its therapeutic potential while minimizing off-target effects.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| PD26-TL07 | HCT-116 (Colon Cancer) | 1.77 ± 0.35 | nih.gov |
| PD26-TL07 | SW480 (Colon Cancer) | 1.51 ± 0.19 | nih.gov |
| PD26-TL07 | MDA-MB-231 (Breast Cancer) | 1.25 ± 0.38 | nih.gov |
Integration of Advanced Computational Methods with Experimental Research
The synergy between computational modeling and experimental research is revolutionizing the drug discovery process for purine-based compounds. nih.gov Advanced computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling are being used to guide the design and synthesis of novel derivatives of this compound. nih.govacs.org
For instance, in the development of STAT3 inhibitors, molecular docking models were employed to predict how newly designed purine derivatives would bind to the SH2 domain of the STAT3 protein. nih.gov These in silico predictions helped prioritize which compounds to synthesize and test, saving significant time and resources. The experimental results then confirmed that the most potent compounds, like PD26-TL07, fit the binding model. nih.gov Similarly, the design of new reversine analogues was guided by docking calculations to select molecules with the most favorable predicted binding energies and interactions with target kinases like Aurora-B and Mps1. nih.gov
QSAR studies create mathematical models that correlate the chemical structure of compounds with their biological activity. acs.org This allows researchers to predict the potency of unsynthesized molecules and to identify the key structural features required for activity, further refining the design of the next generation of inhibitors. acs.org This iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful feedback loop that accelerates the discovery of compounds with enhanced potency and selectivity.
Q & A
Q. What are the most reliable synthetic routes for 2,6-dichloro-1H-purine, and how can reaction conditions be optimized?
Methodological Answer: The alkylation of purine derivatives is a common synthetic route. For example, N7-substituted purines can be synthesized via base-mediated alkylation in polar aprotic solvents like DMSO, using potassium carbonate as a base and alkyl halides (e.g., 2-iodopropane) as electrophiles . Optimization involves controlling temperature (288–291 K) and stoichiometry (3:1 alkylating agent:purine) to favor N7 over N9 substitution. Reaction progress should be monitored via TLC or HPLC, with purification by silica gel chromatography using gradients of petroleum ether/ethyl acetate .
Q. How can this compound derivatives be characterized for structural confirmation?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Key signals include aromatic protons (δ 8.0–8.3 ppm for purine H8) and methyl groups from substituents (δ 2.0–2.1 ppm) .
- X-ray crystallography : Resolve regioselectivity (N7 vs. N9 substitution) by analyzing bond angles and torsion parameters. For example, N7-isopropyl derivatives show distinct C–C bond lengths (~1.50 Å) compared to N9 isomers .
- HRMS : Confirm molecular ions (e.g., [M+H]+ for C18H14Cl2N4O at m/z 373.0623) with <2 ppm error .
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
Methodological Answer: Use mixed-solvent systems to balance solubility and polarity:
- Deuterochloroform (CDCl3) : Effective for slow evaporation, yielding high-purity crystals suitable for X-ray analysis .
- DCE/HFIP (2:1) : Ideal for polar derivatives, as seen in decarboxylative alkylation reactions .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of this compound alkylation?
Q. What strategies resolve contradictions in biological activity data for N7- vs. N9-substituted derivatives?
Methodological Answer:
- SAR Analysis : Systematically vary substituents at N7/N9 and correlate with activity (e.g., antiviral IC50 values).
- Crystallographic Screening : Resolve binding modes of derivatives with target proteins (e.g., SARS-CoV-2 Mpro) to identify critical interactions .
- Meta-Analysis : Cross-reference data across studies using databases like PubChem to identify outliers or solvent-dependent artifacts.
Q. How can this compound be integrated into high-throughput drug discovery pipelines?
Methodological Answer:
- Virtual Screening : Use pharmacophore models (e.g., ZincPharmer) to screen >20 million compounds for purine-compatible scaffolds .
- Automated Synthesis : Implement flow chemistry for rapid alkylation and purification.
- ADME Prediction : Apply tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., logP <3, TPSA <90 Ų) .
Critical Considerations for Experimental Design
- Regioselectivity Control : Use sterically hindered bases (e.g., DBU) to favor N7 alkylation .
- Data Reproducibility : Standardize solvent purity (HPLC-grade) and reaction vessel material (glass vs. plastic) to minimize variability.
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies involving biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
